Dansyl-X, SE

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

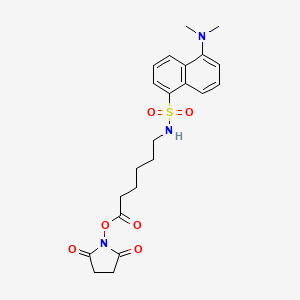

(2,5-dioxopyrrolidin-1-yl) 6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S/c1-24(2)18-10-6-9-17-16(18)8-7-11-19(17)32(29,30)23-15-5-3-4-12-22(28)31-25-20(26)13-14-21(25)27/h6-11,23H,3-5,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIICGLEONACOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Probing the Landscape of Protein Hydrophobicity: A Technical Guide to Dansyl-X, SE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein hydrophobicity is a critical determinant of protein structure, function, stability, and interaction with other molecules, including therapeutic drugs. The arrangement of hydrophobic and hydrophilic residues governs protein folding, assembly, and the formation of binding pockets. Consequently, the accurate assessment of protein surface hydrophobicity is paramount in various fields, from fundamental protein science to drug discovery and development. Dansyl-X, SE (6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)hexanoic Acid, Succinimidyl Ester) has emerged as a powerful tool for these investigations. This environmentally sensitive fluorescent probe offers superior labeling efficiency and stability compared to its predecessor, Dansyl chloride, making it an excellent choice for covalently labeling proteins and quantifying their surface hydrophobicity.[1]

This technical guide provides an in-depth overview of the principles, experimental protocols, and data analysis for utilizing this compound to study protein hydrophobicity.

Core Principles: The Environmentally Sensitive Fluorescence of the Dansyl Moiety

The utility of this compound in hydrophobicity studies lies in the photophysical properties of its dansyl group. The fluorescence quantum yield and the wavelength of maximum emission (λem) of the dansyl fluorophore are highly dependent on the polarity of its local environment.[1][2]

-

In polar, aqueous environments , the fluorescence of the dansyl group is typically low, and the emission maximum is at a longer wavelength (red-shifted).

-

In non-polar, hydrophobic environments , such as the hydrophobic pockets of a protein, the fluorescence intensity increases significantly, and the emission maximum shifts to a shorter wavelength (blue-shifted).[2][3]

This solvatochromic behavior allows researchers to probe the hydrophobicity of the protein surface where the dye is covalently attached. By measuring the changes in fluorescence properties, one can infer the relative hydrophobicity of the labeled protein.

Quantitative Data Presentation

Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₇N₃O₆S | |

| Molecular Weight | 461.53 g/mol | |

| Excitation Maximum (λex) | ~335 nm | |

| Emission Maximum (λem) | ~518 nm (in polar solvents) | |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |

| Reactivity | Primary and secondary amines (e.g., lysine (B10760008) ε-amino groups, N-terminal α-amino group) |

Solvatochromic Properties of Dansyl Derivatives

The following table, while not exhaustive for this compound specifically due to limited published data, illustrates the typical solvatochromic shifts of dansyl-based probes in different solvents. This demonstrates the principle of how changes in the environment affect the fluorescence emission.

| Solvent | Polarity Index | Typical Dansyl Emission Maxima (λem) |

| Water | 10.2 | ~580 nm |

| Ethanol | 5.2 | ~530 nm |

| Acetonitrile | 5.8 | ~520 nm |

| Dioxane | 2.2 | ~500 nm |

| Cyclohexane | 0.2 | ~480 nm |

Note: The exact emission maxima can vary depending on the specific dansyl derivative and the measurement conditions.

Experimental Protocols

This section provides a detailed methodology for labeling a protein of interest with this compound and measuring its fluorescence to determine surface hydrophobicity.

I. Protein Preparation and Buffer Selection

-

Protein Solution: Prepare a stock solution of the protein of interest at a concentration of 1-5 mg/mL.

-

Buffer: The choice of buffer is critical. It must be free of primary and secondary amines to prevent reaction with the this compound. Suitable buffers include phosphate, borate, or carbonate buffers. The pH of the buffer should be in the range of 8.0-9.5 to ensure that the primary amino groups of the protein (e.g., lysine side chains) are deprotonated and thus nucleophilic for efficient labeling.

II. This compound Stock Solution Preparation

-

Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 1-10 mg/mL. Dansyl chloride is unstable in DMSO and should not be used, but this compound is generally more stable. However, it is always recommended to prepare the stock solution fresh before use.

III. Protein Labeling with this compound

-

Molar Ratio: The optimal molar ratio of this compound to protein will vary depending on the protein and the desired degree of labeling. A starting point is a 5- to 10-fold molar excess of the dye. This should be optimized for each specific protein to achieve sufficient labeling for a good signal without causing significant structural changes or precipitation.

-

Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The incubation time may need to be optimized.

IV. Removal of Unreacted this compound

It is crucial to remove the unreacted, hydrolyzed this compound as it can contribute to background fluorescence. Several methods can be employed:

-

Gel Filtration Chromatography: This is a highly effective method. Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer for the final protein solution. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

-

Dialysis: Dialyze the reaction mixture against a large volume of the desired buffer. Perform several buffer changes to ensure complete removal of the free dye.

-

Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) that is significantly smaller than the molecular weight of the protein. This method is quick but may lead to some protein loss.

V. Fluorescence Measurement and Data Analysis

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to the absorption maximum of the dansyl group (~335 nm).

-

Record the emission spectrum from 400 nm to 600 nm.

-

-

Measurement:

-

Measure the fluorescence emission spectrum of the this compound labeled protein.

-

Measure the fluorescence of a blank sample containing only the buffer.

-

-

Data Analysis:

-

Subtract the blank spectrum from the labeled protein spectrum to correct for background fluorescence.

-

Determine the wavelength of maximum emission (λem).

-

The relative surface hydrophobicity can be inferred from the position of the emission maximum. A blue shift (shorter wavelength) indicates a more hydrophobic environment for the attached dansyl probes.

-

For a more quantitative measure, a "hydrophobicity index" can be calculated. One common method involves plotting the fluorescence intensity as a function of protein concentration and determining the initial slope. A steeper slope indicates a higher surface hydrophobicity.

-

Mandatory Visualizations

Signaling Pathway of this compound Reaction with a Protein

Caption: Reaction of this compound with a protein's primary amine.

Experimental Workflow for Protein Hydrophobicity Analysis

Caption: Workflow for protein hydrophobicity analysis using this compound.

Conclusion

This compound is a versatile and sensitive fluorescent probe for the characterization of protein surface hydrophobicity. Its enhanced stability and labeling efficiency make it a superior choice for covalent modification of proteins. By carefully following the detailed experimental protocols and understanding the principles of its environmentally sensitive fluorescence, researchers can gain valuable insights into the hydrophobic landscape of their proteins of interest. This information is crucial for understanding protein structure-function relationships and for the rational design of protein-based therapeutics and other biotechnological applications.

References

The Succinimidyl Ester in Dansyl-X, SE: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core functionality of the succinimidyl ester (SE) group in Dansyl-X, SE, a widely used amine-reactive fluorescent probe. We will delve into the chemical mechanism of action, provide quantitative data on reaction kinetics, and present detailed experimental protocols for its application in bioconjugation and bioassays.

The Core Mechanism: Amine Acylation by N-Hydroxysuccinimide Ester

This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)hexanoic Acid, Succinimidyl Ester] is a fluorescent labeling reagent that utilizes an N-hydroxysuccinimide (NHS) ester to covalently attach the environmentally sensitive dansyl fluorophore to biomolecules. The succinimidyl ester is a highly efficient reactive group that targets primary and secondary aliphatic amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine (B10760008) residues.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the succinimidyl ester. This forms a transient tetrahedral intermediate which then collapses, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This amide bond is highly stable under physiological conditions.

// Reactants DansylX [label=< Dansyl-X-C(=O)-O-NHS (Succinimidyl Ester)

>]; Amine [label=<| R-NH₂ |

| (Primary Amine) |

// Intermediate Intermediate [label=< Tetrahedral Intermediate

>, shape=box, style=dashed, color="#5F6368"];// Products Product [label=< Dansyl-X-C(=O)-NH-R (Stable Amide Conjugate)

>]; NHS [label=<| N-Hydroxysuccinimide |

// Reaction Pathway {rank=same; DansylX; Amine;} {rank=same; Product; NHS;}

DansylX -> Intermediate [label="Nucleophilic Attack", fontcolor="#4285F4", color="#4285F4"]; Amine -> Intermediate [color="#4285F4"]; Intermediate -> Product [label="Collapse & NHS Release", fontcolor="#EA4335", color="#EA4335"]; Intermediate -> NHS [color="#EA4335"]; } .end_dot

Figure 1: Reaction mechanism of this compound with a primary amine.

Quantitative Data on Reaction Kinetics and Stability

The efficiency of the labeling reaction is critically dependent on several factors, primarily pH. The competing reaction of hydrolysis of the succinimidyl ester also plays a significant role in the overall yield of the desired conjugate.

pH Dependence of the Aminolysis and Hydrolysis Reactions

The labeling of primary amines with NHS esters is highly pH-dependent. The amine must be in its unprotonated, nucleophilic state to react with the ester. At physiological pH, a fraction of the primary amines (like the ε-amino group of lysine with a pKa of ~10.5) are protonated and thus unreactive. Increasing the pH of the reaction buffer shifts the equilibrium towards the unprotonated, reactive form of the amine, thereby increasing the rate of the aminolysis reaction. However, a higher pH also accelerates the rate of hydrolysis of the succinimidyl ester, where water acts as the nucleophile. This competing reaction consumes the NHS ester and reduces the labeling efficiency. Therefore, a careful balance must be struck. The optimal pH range for NHS ester conjugations is typically between 7.2 and 8.5.

Stability and Half-life of the Succinimidyl Ester

The stability of the succinimidyl ester in aqueous solution is a crucial consideration for successful bioconjugation. The primary degradation pathway is hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

Note: This data is generalized for NHS esters and may vary slightly for this compound. It is always recommended to use freshly prepared solutions of the reagent.

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins and peptides with this compound. Optimization may be required for specific applications.

General Protein Labeling with this compound

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, bicarbonate)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.

-

-

Quench Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from excess reagent and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~333 nm (for the dansyl group).

Specific Application: Labeling Calmodulin for Protein-Binding Studies

This protocol describes the labeling of Calmodulin (CaM), a calcium-binding protein, with a dansyl group. Dansylated CaM (D-CaM) can then be used in fluorescence-based assays to study its interaction with target proteins.

Materials:

-

Calmodulin (CaM)

-

This compound

-

Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, pH 7.5)

-

Anhydrous DMF or DMSO

-

Dialysis tubing (appropriate MWCO)

-

Storage Buffer (e.g., 20 mM MOPS, 150 mM KCl, pH 7.2)

Procedure:

-

Prepare CaM Solution: Dissolve CaM in the labeling buffer to a final concentration of ~1 mg/mL.

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Slowly add a 3- to 5-fold molar excess of the this compound stock solution to the CaM solution with gentle stirring.

-

Incubate the reaction mixture for 2 hours at room temperature in the dark.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis tube.

-

Dialyze against the storage buffer overnight at 4°C with at least two buffer changes to remove unreacted this compound and byproducts.

-

-

Characterization and Storage:

-

Determine the concentration and degree of labeling of D-CaM spectrophotometrically.

-

Store the purified D-CaM at -20°C or -80°C.

-

Visualization of Experimental Workflow: Fluorescence Polarization Assay

A common application for fluorescently labeled biomolecules is in fluorescence polarization (FP) assays. FP is a powerful technique for studying molecular interactions in solution. When a small, fluorescently labeled molecule (like a this compound labeled peptide) tumbles rapidly in solution, it emits depolarized light when excited with polarized light, resulting in a low FP value. Upon binding to a larger molecule (e.g., a protein), the rotational motion of the fluorescently labeled molecule is slowed down, leading to an increase in the polarization of the emitted light. This change in FP can be used to determine binding affinities and screen for inhibitors.

// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Peptide [label="Synthesize/Purchase Peptide\nwith Primary Amine"]; Label_Peptide [label="Label Peptide with\nthis compound"]; Purify_Peptide [label="Purify Dansyl-Peptide\n(e.g., HPLC)"]; Prepare_Protein [label="Prepare Target Protein\nSolution"]; Titration [label="Titrate Protein into\nDansyl-Peptide Solution"]; Measure_FP [label="Measure Fluorescence Polarization\nin a Plate Reader"]; Data_Analysis [label="Analyze Data:\nPlot FP vs. [Protein]"]; Determine_Kd [label="Determine Dissociation Constant (Kd)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Peptide; Prepare_Peptide -> Label_Peptide; Label_Peptide -> Purify_Peptide; Start -> Prepare_Protein; Purify_Peptide -> Titration; Prepare_Protein -> Titration; Titration -> Measure_FP; Measure_FP -> Data_Analysis; Data_Analysis -> Determine_Kd; } .end_dot

Figure 2: Workflow for a fluorescence polarization binding assay.

Conclusion

The succinimidyl ester in this compound provides a robust and efficient means of covalently labeling biomolecules with the environmentally sensitive dansyl fluorophore. A thorough understanding of the underlying chemistry, including the pH dependence of the reaction and the competing hydrolysis, is crucial for successful bioconjugation. The protocols and workflow presented in this guide offer a framework for the application of this compound in various research and drug discovery settings, enabling the study of molecular interactions and cellular processes with high sensitivity.

Dansyl-X, SE: A Technical Guide to Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and solvent compatibility of Dansyl-X, Succinimidyl Ester (SE). Dansyl-X, SE is a widely used amine-reactive fluorescent probe valued for its environmentally sensitive fluorescence, making it a powerful tool in biophysical studies, particularly for labeling proteins, peptides, and other biomolecules.[1] This guide offers quantitative data where available, detailed experimental protocols, and visual workflows to assist researchers in the effective use of this reagent.

Core Properties of this compound

This compound is recognized for its superior performance compared to its predecessor, Dansyl chloride, boasting higher labeling efficiency and enhanced stability.[1] It covalently attaches to primary and secondary amines on target molecules, such as the N-terminus of a polypeptide chain or the ε-amino group of lysine (B10760008) residues, forming a stable sulfonamide bond.[2] The fluorescence of the resulting conjugate is highly dependent on the polarity of its local environment, a characteristic that is invaluable for studying conformational changes and binding events.

Solubility of this compound and Related Compounds

Precise quantitative solubility data for this compound in a broad range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on related compounds like Dansyl chloride and other N-hydroxysuccinimide (NHS) esters, a reliable profile of its solubility characteristics can be established.

This compound is a hydrophobic molecule and, as such, exhibits poor solubility in aqueous solutions.[3] For practical use, it is recommended to first prepare a concentrated stock solution in an anhydrous polar aprotic solvent.

Table 1: Recommended Solvents for this compound Stock Solution Preparation

| Solvent | Recommendations and Remarks |

| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Highly recommended for preparing concentrated stock solutions. A table for reconstituting specific masses to various concentrations is available.[1] |

| Dimethylformamide (DMF), anhydrous | Also recommended as a suitable solvent for stock solution preparation. |

Table 2: Quantitative Solubility of Dansyl Chloride

As a closely related compound, the solubility of Dansyl chloride can provide an estimate of the expected solubility of this compound.

| Solvent | Approximate Solubility (mg/mL) |

| Dimethyl sulfoxide (DMSO) | ~10 |

| Dimethylformamide (DMF) | ~3 |

| Ethanol | ~1.6 |

| 1:40 DMSO:PBS (pH 7.2) solution | ~0.02 |

**

Solvent and Buffer Compatibility

The utility of this compound in labeling reactions is critically dependent on its stability in the chosen solvent and buffer system. The succinimidyl ester moiety is susceptible to hydrolysis, a competing reaction that renders the dye incapable of reacting with its target amine.

Buffer Selection

The choice of buffer is crucial for a successful conjugation reaction. The reaction should be performed in an amine-free buffer at a slightly basic pH to ensure that the target amino groups are deprotonated and thus nucleophilic.

Table 3: Recommended Buffers for Labeling Reactions

| Buffer | Recommended pH Range | Notes |

| Phosphate (B84403) Buffer | 7.2 - 8.5 | A commonly used buffer for NHS ester reactions. |

| Carbonate-Bicarbonate Buffer | 8.0 - 9.0 | Another suitable choice that naturally maintains a pH in the optimal range for labeling. |

| Borate Buffer | 8.0 - 9.0 | An effective buffer for maintaining a stable basic pH during the reaction. |

| HEPES Buffer | 7.2 - 8.5 | A zwitterionic buffer that can be used as an alternative to phosphate or carbonate buffers. |

Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target molecule for reaction with the this compound.

pH and Stability

The stability of the succinimidyl ester of this compound is highly pH-dependent. At higher pH values, the rate of hydrolysis increases significantly. Therefore, a compromise must be made to maintain a pH that is high enough for efficient labeling but low enough to minimize hydrolysis. The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5.

Table 4: pH-Dependent Hydrolysis of NHS Esters

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

**

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Caption: Workflow for determining the solubility of this compound.

Methodology:

-

Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) into a microcentrifuge tube. Add a small, precise volume of the test solvent (e.g., 100 µL).

-

Dissolution and Equilibration: Vortex or sonicate the mixture to facilitate dissolution. Incubate the sample at a controlled temperature for a sufficient time to allow it to reach equilibrium (e.g., 1-2 hours).

-

Observation: After equilibration, visually inspect the solution for any undissolved solid.

-

Iterative Addition: If the solid has completely dissolved, add another known amount of this compound and repeat the dissolution and equilibration steps. Continue this process until a saturated solution with undissolved solid is obtained.

-

Quantification: Once a saturated solution is achieved, centrifuge the sample to pellet the undissolved solid. Carefully remove the supernatant and measure its concentration. For a chromophoric compound like this compound, this can be done using a UV-Vis spectrophotometer by measuring the absorbance at its λmax and using the Beer-Lambert law (A = εcl), provided the extinction coefficient (ε) is known.

-

Calculation: The solubility is the concentration of the saturated supernatant, expressed in units such as mg/mL or moles/liter (M).

Protocol for Labeling a Protein with this compound

This protocol provides a general procedure for the covalent labeling of a protein with this compound.

Caption: Experimental workflow for protein labeling with this compound.

Methodology:

-

Prepare the Protein Solution: Dissolve the protein to be labeled in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

-

Prepare the Dye Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Perform the Labeling Reaction: While gently stirring the protein solution, slowly add a 5 to 20-fold molar excess of the this compound stock solution. Incubate the reaction for 1 hour at room temperature, protected from light.

-

Quench the Reaction (Optional): To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.

-

Purify the Conjugate: Remove the unreacted this compound and byproducts by a suitable method such as size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

Determine the Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the Dansyl dye (approximately 330-340 nm).

Conclusion

This compound is a versatile and sensitive fluorescent probe for labeling biomolecules. While specific quantitative solubility data remains limited, a thorough understanding of its chemical properties and the behavior of related compounds allows for the development of robust experimental protocols. By carefully selecting solvents and buffers, and by controlling the pH and reaction time, researchers can successfully utilize this compound to generate highly fluorescent conjugates for a wide range of applications in biological research and drug development.

References

Storing and Handling Dansyl-X, SE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage, handling, and utilization of Dansyl-X, SE (6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, Succinimidyl Ester), a versatile amino-reactive fluorescent labeling reagent. Adherence to these guidelines is crucial for ensuring the reagent's stability, maximizing its efficacy in labeling reactions, and maintaining a safe laboratory environment.

Product Information and Storage

This compound is a popular fluorescent dye used for the covalent labeling of primary and secondary amines in a variety of biomolecules, including proteins, peptides, and amino acid-modified oligonucleotides.[1][2] It is known to have a higher conjugation efficiency and greater stability compared to its predecessor, dansyl chloride.[3][4]

Storage Conditions:

Proper storage is paramount to prevent the degradation of this reactive compound. Key storage recommendations are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes hydrolysis and degradation of the succinimidyl ester. |

| Light | Protected from light (e.g., in an amber vial or a dark container) | The dansyl group is photosensitive and can degrade upon prolonged exposure to light. |

| Form | Lyophilized solid | Provides the greatest stability for long-term storage. |

Table 1: Recommended Storage Conditions for this compound.[3]

Upon receipt, the lyophilized product should be stored immediately at -20°C. This compound is typically shipped at ambient temperature, and this short-term exposure does not significantly impact its quality.

Handling and Safety Precautions

This compound is intended for research use only (RUO). As with any chemical reagent, appropriate safety measures should be taken in the laboratory.

Personal Protective Equipment (PPE):

-

Gloves: Always wear chemical-resistant gloves.

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A standard lab coat should be worn to protect clothing.

General Handling:

-

Avoid breathing dust, fume, gas, mist, vapor, or spray.

-

In case of eye contact, rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so and continue rinsing.

-

Work in a well-ventilated area or under a chemical fume hood, especially when handling the powdered form or preparing stock solutions.

At present, detailed toxicological properties of this compound have not been extensively investigated. Therefore, it should be handled with the care afforded to all laboratory chemicals with unknown hazards.

Reconstitution and Solution Stability

Reconstitution:

This compound is typically reconstituted in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. It is crucial to use anhydrous solvents to prevent premature hydrolysis of the succinimidyl ester. Do not use DMSO to prepare solutions of the related compound, dansyl chloride, as it is unstable in this solvent.

The following table provides the required volume of DMSO to prepare stock solutions of various concentrations.

| Mass of this compound | Volume of DMSO for 1 mM Solution | Volume of DMSO for 5 mM Solution | Volume of DMSO for 10 mM Solution |

| 0.1 mg | 216.7 µL | 43.3 µL | 21.7 µL |

| 0.5 mg | 1.08 mL | 216.7 µL | 108.3 µL |

| 1 mg | 2.17 mL | 433.3 µL | 216.7 µL |

| 5 mg | 10.83 mL | 2.17 mL | 1.08 mL |

| 10 mg | 21.67 mL | 4.33 mL | 2.17 mL |

Table 2: Volume of DMSO for Reconstitution of this compound.

Solution Stability:

Once reconstituted, it is recommended to use the this compound stock solution promptly. For short-term storage, aliquots can be stored at -20°C, protected from light. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.

The primary route of degradation for this compound in the presence of water is the hydrolysis of the succinimidyl ester, which renders it unreactive towards amines. The rate of hydrolysis is pH-dependent, increasing with higher pH. Studies on the related compound, dansyl chloride, show that its hydrolysis is significantly faster at pH 9.5 compared to neutral or acidic pH. While this compound is more stable, it is still susceptible to hydrolysis.

Experimental Protocol: Labeling of Proteins

This section provides a general protocol for the fluorescent labeling of proteins with this compound. The optimal conditions, such as the molar ratio of dye to protein and incubation time, may need to be determined empirically for each specific application.

Materials:

-

Protein solution in an amine-free buffer (e.g., phosphate, bicarbonate, or HEPES buffer) at a pH of 8.0-9.5.

-

This compound stock solution (e.g., 10 mg/mL in anhydrous DMSO or DMF).

-

Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification.

Procedure:

-

Protein Preparation: Prepare a solution of the protein to be labeled (typically 1-10 mg/mL) in the chosen reaction buffer. Ensure the buffer is free of primary and secondary amines (e.g., Tris or glycine) as they will compete with the target protein for the dye.

-

Labeling Reaction:

-

While gently stirring the protein solution at room temperature or 4°C, add a 5- to 20-fold molar excess of the this compound stock solution.

-

The reaction mixture should be protected from light.

-

-

Incubation:

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Reaction times for primary and secondary amines are generally rapid, often completing within 15 minutes to 2 hours.

-

-

Purification:

-

Remove the unreacted this compound and any hydrolysis byproducts by passing the reaction mixture through a gel filtration column.

-

Alternatively, the labeled protein can be purified by extensive dialysis against a suitable buffer.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at approximately 333 nm.

-

Spectral Properties:

| Property | Value |

| Molecular Weight | 461.5 g/mol |

| Absorbance Maximum (λabs) | 333 nm |

| Emission Maximum (λem) | 518 nm |

Table 3: Physical and Spectral Properties of this compound.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in using this compound.

Caption: Experimental workflow for labeling proteins with this compound.

References

- 1. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg, 25 mg | Labscoop [labscoop.com]

- 2. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg [bionordika.dk]

- 3. This compound | AAT Bioquest [aatbio.com]

- 4. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg [eurogentec.com]

Methodological & Application

Step-by-Step Guide to Dansyl-X, SE Protein Conjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the conjugation of proteins with Dansyl-X, Succinimidyl Ester (SE), a fluorescent labeling reagent. These application notes and protocols are designed to assist researchers in the successful preparation and characterization of dansylated proteins for a variety of applications, including fluorescence microscopy, FRET assays, and binding studies.

Introduction to Dansyl-X, SE

This compound is an amine-reactive fluorescent dye that is widely used for labeling proteins and other biomolecules. The succinimidyl ester (SE) moiety of this compound reacts efficiently with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides, to form stable amide bonds.[1][2] Compared to its predecessor, dansyl chloride, this compound offers higher labeling efficiency and greater stability of the final conjugate.[3][4]

The dansyl fluorophore is characterized by its environmental sensitivity; its fluorescence emission maximum and quantum yield can change in response to the polarity of its local environment.[3] This property makes dansyl-conjugated proteins valuable tools for studying protein conformation, dynamics, and interactions.

Quantitative Data Summary

Successful and reproducible protein conjugation requires careful control of several key parameters. The following table summarizes the critical quantitative data for this compound protein conjugation.

| Parameter | Recommended Value/Range | Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | pH should be maintained between 8.0 and 9.0 for optimal reaction with primary amines. |

| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use to avoid hydrolysis. |

| Molar Ratio (Dye:Protein) | 10:1 to 40:1 (starting range) | This should be optimized for each specific protein and desired degree of labeling. |

| Reaction Temperature | Room Temperature (18-25°C) | |

| Incubation Time | 1 - 2 hours | Longer incubation times (up to 18 hours) may increase the degree of labeling. |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Add to a final concentration of 50-100 mM to stop the reaction. |

| Purification Method | Size-Exclusion Chromatography (SEC) | Effectively separates the labeled protein from unreacted dye and byproducts. |

| Excitation Wavelength (λex) | ~333 nm | |

| Emission Wavelength (λem) | ~518 nm |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of this compound to a protein, followed by purification and characterization of the conjugate.

Reagent and Equipment Preparation

-

Protein Solution: Prepare the protein of interest in the recommended reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine, as these will compete with the protein for reaction with the dye. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

This compound Stock Solution: Immediately before initiating the conjugation reaction, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.

-

Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification Column: Equilibrate a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) with an appropriate buffer, such as phosphate-buffered saline (PBS), pH 7.4.

-

Spectrophotometer: A UV-Vis spectrophotometer is required for determining the degree of labeling.

Protein Conjugation Workflow

Caption: Step-by-step workflow for protein conjugation with this compound.

Detailed Conjugation Procedure

-

Calculate Reagent Volumes: Based on the desired molar ratio of dye to protein, calculate the volume of the 10 mM this compound stock solution to be added to the protein solution.

-

Reaction Initiation: While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Reaction Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

Purification of the Conjugate

-

Column Loading: Load the quenched reaction mixture onto the pre-equilibrated size-exclusion chromatography column.

-

Elution: Elute the protein with the chosen buffer (e.g., PBS). The larger, labeled protein will elute first, while the smaller, unreacted dye and quenching molecules will be retained longer on the column.

-

Fraction Collection: Collect fractions and monitor the elution of the protein-dye conjugate by measuring the absorbance at 280 nm (for protein) and ~333 nm (for the dansyl group). The first colored peak to elute typically contains the labeled protein.

Characterization: Calculating the Degree of Labeling (DOL)

The degree of labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and reproducibility of your experiments. The DOL can be determined spectrophotometrically using the following steps:

-

Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of this compound (~333 nm, Adye).

-

Calculate Protein Concentration: The concentration of the protein in the conjugate solution can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Protein Concentration (M) = [A280 - (Adye × CF)] / εprotein

Where:

-

A280 is the absorbance of the conjugate at 280 nm.

-

Adye is the absorbance of the conjugate at the λmax of the dye.

-

CF is the correction factor (A280 of the free dye / Amax of the free dye). The correction factor for dansyl derivatives is approximately 0.3.

-

εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

-

-

Calculate Dye Concentration: The concentration of the conjugated dye can be calculated as follows:

Dye Concentration (M) = Adye / εdye

Where:

-

εdye is the molar extinction coefficient of this compound at its λmax.

-

-

Calculate DOL: The DOL is the molar ratio of the dye to the protein.

DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most applications is typically between 2 and 10 for antibodies, though this should be determined empirically for each specific protein and application.

Signaling Pathway and Experimental Logic

The conjugation of this compound to a protein is a direct chemical modification and does not inherently involve a biological signaling pathway. The logic of the experimental workflow is to covalently attach the fluorescent reporter (dansyl group) to the protein of interest to enable its detection and characterization.

Caption: Logical relationship of the this compound protein conjugation reaction.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | - Protein concentration is too low.- pH of the reaction buffer is incorrect.- this compound has hydrolyzed.- Presence of competing amine-containing substances. | - Concentrate the protein.- Ensure the buffer pH is between 8.0 and 9.0.- Use freshly prepared this compound stock solution.- Perform buffer exchange to remove interfering substances. |

| High Degree of Labeling (DOL) / Protein Precipitation | - Molar ratio of dye to protein is too high. | - Reduce the molar excess of this compound in the reaction. |

| Poor Separation During Purification | - Inappropriate size-exclusion chromatography resin. | - Select a resin with a fractionation range suitable for the molecular weight of the protein. |

| No Fluorescence Detected | - Labeled protein is too dilute.- Incorrect excitation or emission wavelengths are being used. | - Concentrate the labeled protein.- Verify the spectrophotometer or fluorometer settings. |

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Primary and Secondary Amines Using Dansyl-X, SE Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of compounds containing primary and secondary amine functional groups, such as amino acids, biogenic amines, and polyamines, is critical in various fields of research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose. However, many of these target analytes lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection. 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) and its succinimidyl ester derivative, Dansyl-X, SE, are highly effective derivatizing agents.[1][2] They react with primary and secondary amines under alkaline conditions to produce stable, intensely fluorescent sulfonamide adducts.[2][3] These derivatives also exhibit strong UV absorbance, offering flexibility in detection methods.[4] The dansylation process significantly increases the hydrophobicity of the analytes, which improves their retention and separation on reverse-phase HPLC columns. This compound is reported to offer higher labeling efficiency and greater stability compared to Dansyl chloride. This application note provides a detailed protocol for the derivatization of amine-containing compounds with this compound and their subsequent analysis by HPLC.

Reaction Mechanism and Workflow

This compound reacts with the unprotonated primary or secondary amine of an analyte in an alkaline environment (typically pH 9.5-10.0). The succinimidyl ester group is highly reactive towards nucleophilic attack by the amino group, resulting in the formation of a stable N-dansyl-sulfonamide derivative. The alkaline buffer neutralizes the acid produced during the reaction, driving it to completion. The general experimental workflow consists of sample preparation, the derivatization reaction, quenching of the excess reagent, and subsequent analysis by HPLC.

Caption: Experimental workflow for HPLC analysis with this compound derivatization.

Experimental Protocols

This protocol provides a general procedure that may require optimization based on the specific sample matrix and analytical instrumentation.

Reagents and Materials

-

This compound Solution: Prepare a 20 mg/mL solution of this compound in acetone (B3395972) or acetonitrile (B52724) (ACN). This solution should be prepared fresh and protected from light.

-

Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.8). Alternatively, a saturated sodium carbonate solution can be used.

-

Quenching Solution: 10% (v/v) Ammonium Hydroxide in water or a 100 mg/mL L-alanine solution in water.

-

Amino Acid Standards: A standard mixture of the amino acids of interest.

-

HPLC Grade Solvents: Acetonitrile (ACN) and water.

-

Mobile Phase Additives: Formic acid, acetic acid, or ammonium acetate (B1210297) as required for optimal separation.

-

HPLC System: Equipped with a C18 reversed-phase column, a fluorescence detector and/or a UV detector.

Sample Preparation

-

For protein or peptide samples: Perform acid hydrolysis using 6 M HCl at 110°C for 24 hours to liberate free amino acids.

-

For biological fluids or extracts: Dilute the sample with a suitable solvent (e.g., 5% perchloric acid or a mixture of ACN and methanol) to an appropriate concentration.

-

Centrifuge the prepared samples to remove any particulate matter.

Derivatization Protocol

-

In a microcentrifuge tube, combine 100 µL of the prepared sample or standard with 100 µL of the derivatization buffer.

-

Add 100 µL of the this compound solution to the tube.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture in a water bath or heating block at 60°C for 60 minutes. The incubation should be carried out in the dark to prevent photodegradation of the dansyl group.

-

After incubation, cool the mixture to room temperature.

Quenching Protocol

-

To consume the excess this compound, add 50 µL of the quenching solution (e.g., L-alanine solution).

-

Incubate for an additional 30 minutes at the same temperature.

-

Evaporate the organic solvent (e.g., acetone) using a centrifugal evaporator.

-

The sample is now ready for HPLC analysis. It may be necessary to filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis

The separation of dansylated compounds is typically achieved using a C18 reversed-phase column with a gradient elution.

Recommended HPLC Conditions

| Parameter | Recommended Setting |

| Column | C18 reversed-phase, 5 µm particle size, 150 x 4.6 mm |

| Mobile Phase A | Water with 0.1% Formic Acid or 25 mM Sodium Acetate (pH 5.94) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Elution | A linear gradient from a low to a high percentage of Mobile Phase B is typically used. The exact gradient profile will need to be optimized for the specific analytes of interest. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Injection Volume | 10-20 µL |

| Detection | Fluorescence: Excitation at ~335 nm, Emission at ~520 nm UV: ~254 nm or ~325 nm |

Quantitative Data Summary

The following tables provide an example of retention times and detection limits for a selection of dansylated amino acids. These values are indicative and may vary depending on the specific HPLC system, column, and mobile phase conditions used.

Table 1: Example Retention Times for Dansylated Amino Acids

| Dansylated Amino Acid | Retention Time (min) |

| Dansyl-Aspartic Acid | 8.5 |

| Dansyl-Glutamic Acid | 9.2 |

| Dansyl-Serine | 10.1 |

| Dansyl-Glycine | 12.4 |

| Dansyl-Alanine | 15.8 |

| Dansyl-Valine | 21.3 |

| Dansyl-Leucine | 25.6 |

| Dansyl-Phenylalanine | 28.9 |

Data is illustrative and based on typical reversed-phase gradient separations.

Table 2: Typical Detection Limits

| Detection Method | Typical Limit of Detection (LOD) |

| Fluorescence | fmol to low pmol range |

| UV | low to mid pmol range |

Troubleshooting

-

Poor Peak Shape: Ensure complete dissolution of the derivatized sample. Matrix effects from complex samples can also affect peak shape; consider solid-phase extraction (SPE) for sample cleanup.

-

Low Signal Intensity: Optimize derivatization conditions (pH, temperature, time). Ensure the freshness of the this compound solution. Protect samples from light.

-

Baseline Noise: Use high-purity solvents and reagents. Ensure proper mixing of mobile phases.

Conclusion

Derivatization with this compound followed by HPLC analysis is a robust, sensitive, and reliable method for the quantification of primary and secondary amine-containing compounds. The stability of the derivatives and the high sensitivity of fluorescence detection make this technique particularly well-suited for the analysis of low-abundance analytes in complex biological matrices. Careful optimization of the derivatization and chromatographic conditions is key to achieving accurate and reproducible results.

References

Application Notes and Protocols: Dansyl-X, SE for Fluorescent Labeling of Nucleotides and DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-X, succinimidyl ester (SE) is a versatile and efficient amine-reactive fluorescent probe for the covalent labeling of biomolecules. Its utility extends to the labeling of nucleotides and DNA, enabling a wide range of applications in molecular biology, diagnostics, and drug discovery. The dansyl fluorophore exhibits a strong sensitivity to its local environment, making it a powerful tool for studying molecular interactions and conformational changes. This document provides detailed application notes and experimental protocols for the fluorescent labeling of nucleotides and DNA using Dansyl-X, SE.

This compound offers significant advantages over its predecessor, dansyl chloride, including higher labeling efficiency and greater stability of the resulting conjugates.[1][2][3][4] The succinimidyl ester group readily reacts with primary aliphatic amines to form stable amide bonds. This reactivity is harnessed to label nucleotides and DNA that have been modified to contain an amino group.

Properties of this compound

The spectral properties of this compound are a key feature of its utility. The fluorophore is characterized by a large Stokes shift and its fluorescence quantum yield is highly dependent on the polarity of its environment.[1] In a nonpolar, hydrophobic environment, the fluorescence intensity increases, while in a polar, aqueous environment, the fluorescence is significantly quenched. This solvatochromic behavior makes this compound an excellent probe for studying binding events and changes in molecular conformation.

| Property | Value | Reference |

| Molecular Weight | 461.53 g/mol | |

| Excitation Wavelength (λex) | ~333 - 340 nm | |

| Emission Wavelength (λem) | ~518 - 526 nm | |

| Extinction Coefficient (at ~338.5 nm) | ~4,300 cm⁻¹M⁻¹ | |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | |

| Reactivity | Primary aliphatic amines |

Applications

This compound-labeled nucleotides and DNA can be employed in a variety of applications, including:

-

Fluorescence Resonance Energy Transfer (FRET): Dansyl can serve as an effective FRET donor when paired with a suitable acceptor. The Förster distance (R₀) for the Dansyl-tryptophan pair is approximately 21 Å, making it suitable for studying protein-DNA interactions.

-

Enzyme Assays: Labeled nucleotides can be used as substrates for DNA and RNA polymerases to monitor nucleic acid synthesis in real-time.

-

DNA Sequencing: Fluorescently labeled nucleotides are fundamental to modern DNA sequencing technologies.

-

Hybridization Probes: Dansyl-labeled oligonucleotides can be used as probes in various hybridization-based assays, such as fluorescence in situ hybridization (FISH) and microarrays.

-

Structural Analysis of DNA: The environmentally sensitive fluorescence of the dansyl group can be used to probe the local structure and conformational changes in DNA.

Experimental Protocols

Protocol 1: Synthesis of Amino-Modified Nucleotides

To label nucleotides with this compound, they must first be modified to contain a primary amine. This can be achieved by introducing an amino-linker at the 5' phosphate (B84403) or at a base.

Workflow for Synthesis of 5'-Amino-Modified dNTPs:

Caption: Synthesis of 5'-amino-modified dNTPs.

Materials:

-

Deoxynucleoside triphosphate (dNTP)

-

Ethylenediamine (EDA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Reaction buffer (e.g., 0.1 M MES buffer, pH 6.0)

-

HPLC system for purification

Procedure:

-

Dissolve the dNTP in the reaction buffer.

-

Add a molar excess of ethylenediamine and EDC.

-

Incubate the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Purify the 5'-amino-dNTP using reverse-phase HPLC.

-

Lyophilize the purified product and store at -20°C.

Protocol 2: Labeling of Amino-Modified Oligonucleotides with this compound

This protocol describes the labeling of a pre-synthesized oligonucleotide containing a primary amine modification.

Workflow for Labeling Amino-Modified Oligonucleotides:

Caption: Labeling of amino-modified oligonucleotides.

Materials:

-

Amino-modified oligonucleotide (e.g., with a 5'- or 3'-amino linker)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

-

HPLC system or gel filtration column for purification

Procedure:

-

Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL immediately before use.

-

Add a 10-20 fold molar excess of the this compound solution to the oligonucleotide solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature in the dark, with gentle mixing.

-

Purify the Dansyl-labeled oligonucleotide from the unreacted dye and byproducts using reverse-phase HPLC or a gel filtration column (e.g., Sephadex G-25).

-

Verify the labeling by UV-Vis spectroscopy, looking for the absorbance peak of the dansyl group around 340 nm.

-

Determine the labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and ~340 nm (for the dansyl group).

Protocol 3: FRET-Based Assay for DNA-Protein Interaction

This protocol outlines a general procedure for using a Dansyl-labeled oligonucleotide as a FRET donor to study its interaction with a protein containing a tryptophan residue (intrinsic FRET acceptor).

Workflow for FRET-Based DNA-Protein Interaction Assay:

Caption: FRET-based DNA-protein interaction assay.

Materials:

-

Dansyl-labeled oligonucleotide (purified)

-

Tryptophan-containing protein of interest

-

Binding buffer specific for the DNA-protein interaction

-

Fluorometer capable of measuring fluorescence emission spectra

Procedure:

-

Prepare a solution of the Dansyl-labeled oligonucleotide in the binding buffer.

-

Measure the fluorescence emission spectrum of the labeled oligonucleotide alone by exciting at ~340 nm and recording the emission from 400 nm to 600 nm.

-

Titrate the protein of interest into the oligonucleotide solution in increasing concentrations.

-

After each addition of protein, allow the system to equilibrate and then record the fluorescence emission spectrum.

-

Observe the quenching of the dansyl fluorescence at ~520 nm as a function of protein concentration.

-

The decrease in donor fluorescence intensity indicates FRET and, therefore, the binding of the protein to the DNA.

-

The binding affinity (Kd) can be calculated by fitting the fluorescence quenching data to a binding isotherm.

Quantitative Data

The following tables summarize key quantitative data for this compound and its conjugates.

Table 1: Spectral Properties of Dansyl Conjugates

| Conjugate | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Environment | Reference |

| Dansyl-glycine | ~338 | ~565 | 0.07 | Water | |

| Dansyl-glycine | ~330 | ~500 | 0.66 | Dioxane | |

| Dansyl-amide | ~340 | ~535 | 0.22 | Acetonitrile/PBS | |

| Dansyl-labeled Oligonucleotide | ~335 | ~530 | Varies | Aqueous Buffer |

Table 2: Förster Distances (R₀) for Dansyl FRET Pairs

| Donor | Acceptor | R₀ (Å) | Reference |

| Dansyl | Tryptophan | 21 | |

| Dansyl | Dabsyl | - | |

| Dansyl | Fluorescein | - | - |

| Dansyl | Rhodamine | - | |

| Dansyl | Cy3 | - | - |

| Dansyl | Cy5 | - | - |

Conclusion

This compound is a powerful tool for the fluorescent labeling of nucleotides and DNA. Its environmentally sensitive fluorescence and utility as a FRET donor make it suitable for a wide range of applications in molecular biology and beyond. The protocols provided here offer a starting point for researchers to utilize this versatile fluorophore in their own experimental systems. Careful optimization of labeling and purification procedures will ensure the generation of high-quality fluorescently labeled nucleic acids for robust and reliable downstream applications.

References

- 1. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | AAT Bioquest [aatbio.com]

- 3. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg [anaspec.com]

- 4. This compound [6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)Hexanoic Acid, SE] - 25 mg, 25 mg | Labscoop [labscoop.com]

Application Notes and Protocols for Quantifying the Labeling Efficiency of Dansyl-X, SE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-X, SE (6-((5-Dimethylaminonaphthalene-1-Sulfonyl)amino)hexanoic Acid, Succinimidyl Ester) is a highly efficient amine-reactive fluorescent labeling reagent. It is frequently employed in protein and peptide chemistry to introduce a fluorescent tag for detection and analysis. This compound offers superior labeling efficiency and stability compared to its predecessor, Dansyl chloride.[1][2] The succinimidyl ester (SE) moiety readily reacts with primary and secondary amino groups, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine (B10760008) residues, to form stable sulfonamide bonds.[3][4]

The fluorescence of the dansyl group is highly sensitive to the local environment, making it a valuable tool for studying protein conformation, dynamics, and interactions.[1] Accurate quantification of the labeling efficiency, or the degree of labeling (DOL), is crucial for ensuring experimental reproducibility and for the correct interpretation of downstream applications, including fluorescence resonance energy transfer (FRET) studies, immunoassays, and receptor-ligand binding assays.

These application notes provide detailed protocols for labeling proteins with this compound and for quantifying the labeling efficiency using two common methods: UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Principle of Dansylation

This compound itself is non-fluorescent but becomes highly fluorescent upon covalent conjugation to a primary or secondary amine. The reaction is optimally carried out under alkaline conditions (pH 8.5-9.5), where the target amino groups are deprotonated and thus more nucleophilic. The resulting dansyl-protein conjugate exhibits a characteristic blue to blue-green fluorescence.

Factors Influencing Labeling Efficiency

Several factors can influence the efficiency of the labeling reaction:

-

pH: The rate of reaction with amines increases with pH. However, at very high pH, the rate of hydrolysis of the succinimidyl ester also increases, which can reduce the labeling efficiency. A pH range of 8.5 to 9.5 is generally considered optimal.

-

Concentration of Reactants: The molar ratio of this compound to the protein is a critical parameter. A higher molar excess of the dye will generally lead to a higher degree of labeling.

-

Reaction Time and Temperature: The labeling reaction is typically carried out for 1-2 hours at room temperature or 4°C. Longer incubation times can lead to increased labeling but also a higher risk of protein degradation and dye hydrolysis.

-

Buffer Composition: The labeling buffer should be free of primary and secondary amines (e.g., Tris) that would compete with the target protein for reaction with the dye. Buffers such as phosphate (B84403) or borate (B1201080) are suitable.

Quantitative Data Summary

The following tables provide key quantitative data for this compound and for the quantification of labeled proteins.

Table 1: Spectroscopic Properties of this compound Conjugates

| Parameter | Value | Reference |

| Maximum Excitation Wavelength (λex) | ~333 nm | |

| Maximum Emission Wavelength (λem) | ~518 nm | |

| Molar Extinction Coefficient (ε) at λex | Not explicitly found for this compound, but for dansyl glycine (B1666218) at 325 nm is 3,900 M⁻¹cm⁻¹ |

Table 2: Molar Extinction Coefficients for Protein Quantification

| Amino Acid | Molar Extinction Coefficient at 280 nm (M⁻¹cm⁻¹) | Reference |

| Tryptophan | 5,600 | |

| Tyrosine | 1,200 |

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes a general procedure for labeling a protein with this compound. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 50 mM sodium borate, pH 8.5 or 100 mM sodium phosphate, pH 7.5-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff (MWCO)

-

Labeling buffer (e.g., 50 mM sodium borate, pH 8.5)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution. A 10- to 20-fold molar excess is a good starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

-

Alternatively, dialyze the labeled protein against the storage buffer extensively.

-

Protocol 2: Quantification of Labeling Efficiency by UV-Vis Spectrophotometry

This method determines the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance of the dansyl group (~333 nm).

Materials:

-

Purified this compound labeled protein

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dansyl dye (~333 nm, A_dye).

-

Calculate Protein Concentration:

-

The absorbance of the dye at 280 nm must be corrected for. A correction factor (CF) is used, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. For dansyl derivatives, this is approximately 0.2.

-

The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm. The ε_protein can be calculated based on its amino acid sequence (ε_protein = (Number of Trp × 5600) + (Number of Tyr × 1200)).

-

-

Calculate Dye Concentration:

-

The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A_dye / ε_dye where ε_dye is the molar extinction coefficient of this compound at its λ_max.

-

-

Calculate Degree of Labeling (DOL):

-

The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)

-

Protocol 3: Quantification of Labeling Efficiency by HPLC

This method involves the acid hydrolysis of the labeled protein into its constituent amino acids, followed by the separation and quantification of the dansylated amino acids by reverse-phase HPLC.

Materials:

-

Purified this compound labeled protein

-

6 M HCl

-

Vacuum hydrolysis tubes

-

Heating block or oven

-

HPLC system with a fluorescence detector and a C18 column

-

Mobile phases (e.g., acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate)

-

Dansylated amino acid standards

Procedure:

-

Acid Hydrolysis:

-

Place a known amount of the lyophilized labeled protein into a vacuum hydrolysis tube.

-

Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 24 hours.

-

After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

-

-

HPLC Analysis:

-

Reconstitute the hydrolyzed sample in a suitable solvent.

-

Inject the sample and the dansylated amino acid standards into the HPLC system.

-

Separate the dansylated amino acids using a gradient of acetonitrile in an aqueous buffer.

-

Detect the fluorescent dansylated amino acids using a fluorescence detector (λ_ex ~335 nm, λ_em ~522 nm).

-

-

Quantification:

-

Identify the dansylated amino acids in the sample by comparing their retention times to those of the standards.

-

Quantify the amount of each dansylated amino acid by integrating the peak areas and comparing them to the standard curves.

-

The labeling efficiency can be determined by the ratio of the amount of labeled N-terminal amino acid and lysine to the total amount of the protein.

-

Visualizations

Caption: Reaction of this compound with a protein's primary amine.

Caption: Workflow for this compound labeling and quantification.

Caption: Key factors influencing the efficiency of this compound labeling.

References

Dansyl-X, SE: Application Notes and Protocols for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-X, succinimidyl ester (SE) is a valuable amine-reactive fluorescent probe for a wide range of applications in fluorescence microscopy and drug development. As a member of the dansyl family of fluorophores, it exhibits environmentally sensitive fluorescence, meaning its emission properties are influenced by the polarity of its local environment. This characteristic, combined with its reactivity towards primary amines, makes it a powerful tool for labeling proteins, peptides, and other biomolecules. Dansyl-X, SE offers higher labeling efficiency and stability compared to its predecessor, dansyl chloride.[1] Its utility extends to biophysical studies, the preparation of fluorescent drug analogs, and high-throughput screening assays.[1][2]

Data Presentation

The photophysical properties of this compound are crucial for designing and interpreting fluorescence microscopy experiments. While the quantum yield of dansyl compounds is highly dependent on the solvent environment, the following table summarizes key quantitative data.

| Property | Value | Source |

| Excitation Maximum (λex) | ~333 nm | [2] |

| Emission Maximum (λem) | ~518 nm | [2] |

| Molecular Weight | 461.53 g/mol | |

| Molecular Formula | C₂₂H₂₇N₃O₆S | |

| Molar Extinction Coefficient (ε) | ~4,300 cm⁻¹M⁻¹ (for Dansyl glycine (B1666218) at 338.5 nm) | |

| Fluorescence Quantum Yield (Φ) | Highly solvent dependent (e.g., Dansyl glycine: 0.07 in water to 0.66 in dioxane) | |

| Fluorescence Lifetime (τ) | 10-20 nanoseconds (for dansyl protein conjugates) |

Applications in Fluorescence Microscopy and Drug Development

Protein and Peptide Labeling

This compound is an excellent choice for covalently labeling proteins and peptides. The succinimidyl ester group reacts efficiently with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds. The resulting dansylated biomolecules can be visualized by fluorescence microscopy to study their localization, trafficking, and interactions within cells and tissues.

Probing Hydrophobic Environments

The environmentally sensitive fluorescence of the dansyl group is a key feature. In nonpolar, hydrophobic environments, such as the interior of proteins or within cellular membranes, the quantum yield of dansyl-labeled molecules increases, leading to brighter fluorescence. This property can be exploited to study protein conformational changes, ligand binding events, and the association of labeled molecules with lipid bilayers.

High-Throughput Screening (HTS) for Drug Discovery

The principles of fluorescence polarization (FP) can be applied using this compound in high-throughput screening assays to identify potential drug candidates that bind to a target protein. In a typical FP assay, a small, fluorescently labeled ligand (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its rotation is slowed, leading to an increase in fluorescence polarization. Test compounds that compete with the tracer for binding to the target protein will cause a decrease in fluorescence polarization, allowing for the identification of potential inhibitors.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Gel filtration column (e.g., Sephadex G-25)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: a. While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved this compound. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: a. Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with PBS or another suitable buffer. b. Collect the fractions containing the yellow-colored, labeled protein.

-

Determination of Degree of Labeling (Optional): a. Measure the absorbance of the conjugate at 280 nm (for protein) and ~333 nm (for this compound). b. Calculate the protein concentration and the concentration of the dye to determine the molar ratio of dye to protein.

Protocol 2: Staining of Fixed Cells for Fluorescence Microscopy (Adapted General Protocol)

This protocol provides a general guideline for staining fixed cells with a this compound-conjugated molecule (e.g., a labeled antibody or peptide).

Materials:

-

Cells grown on coverslips or in imaging plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.1-0.5% Triton X-100 in PBS

-

Blocking solution: 1-5% Bovine Serum Albumin (BSA) in PBS

-

This compound labeled probe

-

Mounting medium

Procedure:

-

Cell Fixation: a. Wash cells twice with PBS. b. Fix the cells with 4% PFA for 10-15 minutes at room temperature. c. Wash three times with PBS.

-

Permeabilization (for intracellular targets): a. Incubate cells with permeabilization solution for 10 minutes at room temperature. b. Wash three times with PBS.

-

Blocking: a. Incubate cells with blocking solution for 30-60 minutes at room temperature to reduce non-specific binding.

-

Staining: a. Dilute the this compound labeled probe to the desired concentration in blocking solution. b. Incubate the cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C, protected from light. c. Wash three times with PBS.

-

Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope with appropriate filter sets for the dansyl fluorophore (Excitation ~333 nm, Emission ~518 nm).

Protocol 3: Live Cell Imaging (Adapted General Protocol)

This protocol is for labeling the surface of live cells with a this compound-conjugated ligand that binds to a cell-surface receptor.

Materials:

-

Cells cultured in appropriate imaging dishes

-

Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

-

This compound labeled ligand

Procedure:

-

Cell Preparation: Grow cells to the desired confluency in imaging dishes.

-

Staining: a. Replace the culture medium with pre-warmed live-cell imaging medium. b. Add the this compound labeled ligand to the medium at the desired final concentration. c. Incubate the cells at 37°C in a CO₂ incubator for an appropriate time (typically 15-60 minutes), protected from light.

-

Washing: a. Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.

-

Imaging: a. Immediately image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

Visualizations

References

Measuring Protein Concentration of Dansyl-X, SE Labeled Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction